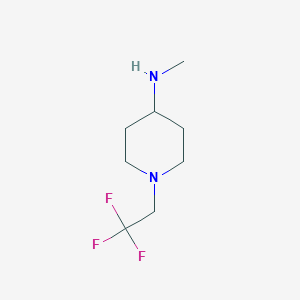
N-metil-1-(2,2,2-trifluoroetil)piperidin-4-amina
Descripción general
Descripción
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine is a chemical compound with the molecular formula C8H15F3N2 It is known for its unique structure, which includes a piperidine ring substituted with a trifluoroethyl group and a methylamine group
Aplicaciones Científicas De Investigación
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
Target of Action
The primary targets of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine Molecules with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine involves key hydrogen bonding interactions with the protein, which lowers the pKa of the cyclic carbamate, enhancing the drug’s potency .
Biochemical Pathways
The specific biochemical pathways affected by N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine It’s suggested that molecules with a -cf3 group can influence the inhibition of reverse transcriptase enzyme , which is a key enzyme in the replication of retroviruses.
Pharmacokinetics
The ADME properties of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine It’s noted that fluoroalkyl sulfur groups can greatly improve the lipophilic pharmacokinetic properties of drug molecules , which could potentially enhance the bioavailability of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine .
Result of Action
The molecular and cellular effects of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine The molecule’s interaction with the protein and its subsequent lowering of the pka of the cyclic carbamate could potentially result in enhanced drug potency .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine It’s worth noting that the molecule’s storage temperature is room temperature , suggesting that it may be stable under normal environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method includes the reaction of 4-piperidone with trifluoroethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-one.
Reduction: Formation of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine.
Substitution: Formation of various substituted piperidine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride
- 1-(2,2,2-trifluoroethyl)piperidin-4-amine
Uniqueness
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine is unique due to its trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research and industrial applications.
Propiedades
IUPAC Name |
N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2/c1-12-7-2-4-13(5-3-7)6-8(9,10)11/h7,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVXFJMQJQDAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















